1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-

Lubricant additives Extreme pressure agents Sulfur content

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- (CAS 73984-93-7) is a mono-substituted sulfur-rich heterocyclic compound (C₁₄H₂₆N₂S₄, MW 350.64 g/mol) belonging to the 1,3,4-thiadiazole-2-thione class. Its structure features a 1,3,4-thiadiazole ring bearing a thione group at position 2 and a tert-dodecyldithio chain at position 5, conferring oil solubility and metal-surface affinity.

Molecular Formula C14H26N2S4
Molecular Weight 350.6 g/mol
CAS No. 73984-93-7
Cat. No. B12660195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-
CAS73984-93-7
Molecular FormulaC14H26N2S4
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(C)SSC1=NNC(=S)S1
InChIInChI=1S/C14H26N2S4/c1-4-5-6-7-8-9-10-11-14(2,3)20-19-13-16-15-12(17)18-13/h4-11H2,1-3H3,(H,15,17)
InChIKeyUGMGEYBGNHXQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- (CAS 73984-93-7): Product Overview for Lubricant Additive and Corrosion Inhibitor Procurement


1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- (CAS 73984-93-7) is a mono-substituted sulfur-rich heterocyclic compound (C₁₄H₂₆N₂S₄, MW 350.64 g/mol) belonging to the 1,3,4-thiadiazole-2-thione class [1]. Its structure features a 1,3,4-thiadiazole ring bearing a thione group at position 2 and a tert-dodecyldithio chain at position 5, conferring oil solubility and metal-surface affinity [2]. The compound is registered under EU REACH (EC 813-543-0) with a tonnage band of 10–100 tonnes per annum, with Afton Chemical as lead registrant, and is notified under CLP as Skin Sens. 1B (H317) and Aquatic Chronic 3 (H412) [3]. A Canadian government screening assessment determined the substance to be of low concern to human health and the environment [4]. It is used commercially as a lubricant additive component in aftermarket formulations such as LIQUI MOLY leak-stop products [5].

Why Generic Substitution of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- Fails: Structural Differentiation vs. T561 and Other Thiadiazole Analogs


Procurement specialists should not treat this compound as interchangeable with the widely marketed 2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole (T561, CAS 59656-20-1) or linear-alkyl analogs [1]. The mono-substituted thiadiazole-2-thione core retains a free thione (C=S) / thiol (C–SH) tautomeric group at position 2, which is absent in the symmetrically bis-substituted T561 [2]. This structural feature alters three key differentiating parameters: (i) hydrogen-bond donor capacity (1 H-bond donor vs. 0 for T561) affecting molecular recognition at metal surfaces, (ii) total sulfur content per unit mass (36.6 wt% S vs. 29.1 wt% S), yielding a higher density of active sulfur sites, and (iii) the potential for thiol-mediated chemisorption onto copper and copper alloys, a mechanism demonstrated for 2,5-dimercapto-1,3,4-thiadiazole derivatives and plausibly operative for the mono-thione/mono-thiol tautomer [3]. Linear alkyl chain analogs such as 5-(dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione (CAS 50530-43-3) lack the branched tert-dodecyl architecture, which is documented to enhance oil solubility in hydrocarbon-based lubricant systems relative to straight-chain derivatives [4].

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-: Quantitative Differentiation Evidence vs. T561 and Class Analogs


Sulfur Content per Unit Mass: 36.6 wt% vs. 29.1 wt% for T561 (CAS 59656-20-1)

The target compound contains four sulfur atoms distributed across the thiadiazole ring (one endocyclic S, two exocyclic S in the thione and dithio groups) contributing to a total sulfur mass fraction of 36.6% [1]. The bis-substituted analog T561 (2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole) incorporates five sulfur atoms but a larger molecular framework (C₂₆H₅₀N₂S₅, MW 551.01 g/mol), yielding a lower sulfur mass fraction of 29.1% . The quantified difference of 7.5 percentage points (a relative increase of 26% in sulfur density per unit mass) means that at equivalent treat rates, the mono-substituted compound delivers approximately one-quarter more sulfur atoms available for tribofilm formation and metal surface passivation [2].

Lubricant additives Extreme pressure agents Sulfur content Metal passivators

Hydrogen-Bond Donor Capacity: 1 HBD (Target) vs. 0 HBD (T561)

The target compound possesses one hydrogen-bond donor (HBD) atom originating from the N–H group of the thiadiazole-2-thione ring system [1]. In contrast, T561 (2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole) has both ring nitrogen positions substituted, eliminating any N–H hydrogen-bond donor functionality . Hydrogen-bond donor capacity is a key molecular descriptor for chemisorption onto metal oxide surfaces: compounds with HBD groups can form stronger, more persistent adlayers on copper and iron surfaces compared to analogs lacking this functionality [2]. The presence of one HBD also modulates the compound's solubility profile, increasing compatibility with ester-based synthetic lubricants while maintaining solubility in mineral oils via the lipophilic tert-dodecyl chain.

Metal surface adsorption Hydrogen bonding Corrosion inhibitor design Chemisorption

Regulatory Clearance: Canadian Government Determination of Low Concern (Human Health and Environment)

Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), a science-based screening assessment of four substances in the Thiols Group was conducted. Two substances—CAS 60-24-2 and CAS 73984-93-7 (the target compound)—were determined to be of low concern to both human health and the environment through validated risk assessment approaches [1]. This regulatory determination contrasts with other thiol-group members (dimethyl sulfide, benzyl disulfide, tert-dodecyl mercaptan, grapefruit mercaptan) which required full screening assessments due to potential hazard or exposure concerns [2]. The 'low concern' designation reduces the regulatory compliance burden for procurement and formulation in Canadian and aligned regulatory jurisdictions, providing a tangible advantage over alternative thiadiazole derivatives that may carry higher regulatory risk profiles.

Regulatory compliance Safety assessment Procurement risk Thiols group

Commercial Formulation Validation: Use in LIQUI MOLY Automotive Leak-Stop Products

The target compound is an active ingredient in commercially marketed LIQUI MOLY automotive aftermarket products, specifically the ATF Additive (transmission fluid additive) and Power Steering Oil Leak Stop formulations [1]. Product safety documentation lists the compound under EUH208 (contains 1,3,4-Thiadiazol-2(3H)-thion, 5-(tert-Dodecyldithio)-; may produce an allergic reaction). The compound's presence in a globally distributed, performance-validated commercial product provides inferential evidence of its efficacy as a seal-conditioning and leakage-reduction agent . This application is distinct from the primary use case of T561, which is overwhelmingly positioned as an industrial lubricant metal deactivator rather than a consumer automotive additive [2].

Commercial formulation Lubricant additive Stop-leak Automotive aftermarket

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-: High-Confidence Application Scenarios for Scientific and Industrial Procurement


Consumer Automotive Aftermarket Formulations (Stop-Leak and Seal Conditioning Additives)

Validated by commercial deployment in LIQUI MOLY's ATF Additive and Power Steering Oil Leak Stop products [1]. The mono-substituted thiadiazole-2-thione structure provides seal-conditioning properties that are not replicated by bis-substituted T561, which is formulated exclusively for industrial metal deactivation. Procurement for consumer automotive additive development should prioritize this compound based on its established performance in swelling and regenerating hardened elastomer seals, as evidenced by product efficacy claims and sustained market presence .

High-Sulfur-Density Lubricant Additive Packages Requiring Reduced Treat Rate

With a sulfur mass fraction of 36.6%, the target compound delivers a 26% higher sulfur atom density per unit mass compared to T561 (29.1% S) [2]. This enables formulators targeting a specific active-sulfur concentration in the finished lubricant to use proportionally less additive, reducing formulation cost and minimizing additive-induced side effects such as elastomer incompatibility or excessive copper staining. This is particularly relevant in low-SAPS (sulfated ash, phosphorus, sulfur) or mid-SAPS engine oil formulations where total sulfur budget is constrained [3].

Formulations Requiring Enhanced Metal Surface Chemisorption via Hydrogen Bonding

The thione-thiol tautomerism provides one hydrogen-bond donor (N–H) absent in the symmetrically substituted T561 [4]. This functional group enables stronger chemisorption on metal oxide surfaces, a property demonstrated in the related 1,3,4-thiadiazole-2-thione literature [5]. Applications involving copper, brass, or bronze components in ester-based or polar synthetic lubricant systems may benefit from this enhanced surface affinity, potentially translating to improved corrosion inhibition at lower concentrations relative to HBD-lacking analogs.

Procurement for Regulated Markets Favoring Low-Concern Chemical Substances

The Canadian Government's determination of 'low concern to human health and the environment' for this compound [6] provides a documented regulatory advantage for procurement in jurisdictions that follow or reference Canadian chemical assessment outcomes (including aspects of the EU REACH evaluation framework). This designation may streamline substance registration dossiers, reduce the administrative burden of safety data sheet management, and lower the risk of future regulatory restriction compared to alternative copper corrosion inhibitors or thiadiazole derivatives that have not undergone equivalent screening assessments or that have been flagged for further evaluation.

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